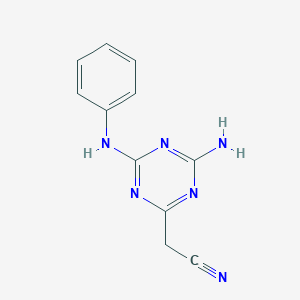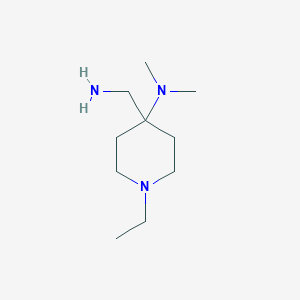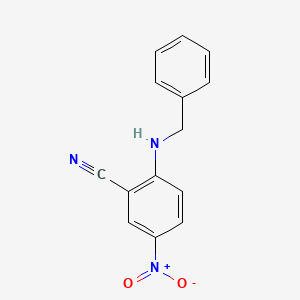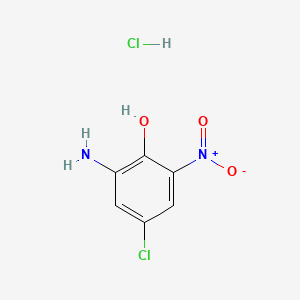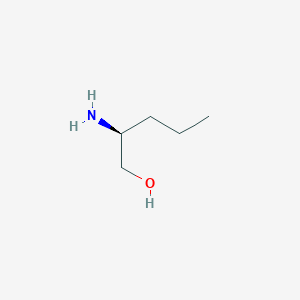
(S)-2-Aminopentan-1-ol
Overview
Description
Synthesis Analysis
This involves understanding the methods and reactions used to synthesize the compound. It may involve multiple steps and different reagents .Molecular Structure Analysis
This involves understanding the 3D structure of the molecule, including its geometry, bond lengths and angles, and any notable structural features .Chemical Reactions Analysis
This involves understanding the reactions that the compound can undergo. This includes its reactivity, the conditions needed for reactions, and the products formed .Physical and Chemical Properties Analysis
This involves understanding the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Synthesis and Properties
- Aminomethyloxy Derivatives of 1-(Propylsulfanyl)Pentane : Research by Dzhafarov et al. (2010) explored the synthesis of new 2-aminomethyloxy derivatives of 1-(propylsulfanyl)pentane, which were prepared through condensation of 1-(propylsulfanyl)pentan-2-ol with formaldehyde and secondary amines. These compounds exhibited potential as antimicrobial additives to lubricating oils and antiseptics against bacteria and fungi (Dzhafarov et al., 2010).
Biocatalytic Synthesis
- Biocatalytic Routes to Chiral Aminodiols : Smith et al. (2010) demonstrated a multidisciplinary approach for the rapid establishment of biocatalytic routes to chiral aminodiols, focusing on the synthesis of (2S,3S)-2-aminopentane-1,3-diol. This involved the use of engineered Escherichi coli transketolase and ω-transaminase from Chromobacterium violaceum (Smith et al., 2010).
Microbial Production of Pentanol Isomers
- Engineering Microorganisms for Pentanol Isomer Synthesis : Cann and Liao (2009) focused on metabolic engineering of microbial strains for the production of pentanol isomers like 2-methyl-1-butanol and 3-methyl-1-butanol, which have potential applications as biofuels. The research emphasized the development of production methods for these isomers through microbial fermentations (Cann & Liao, 2009).
Catalyst-Controlled Chemoselectivity
- Acylation of 2-Aminopentane-1,5-diol Derivatives : Yoshida et al. (2012) explored the chemo- and regioselective acylation of 2-aminopentane-1,5-diol derivatives using organocatalysis. This research showcased the selective introduction of an acyl group onto secondary hydroxy groups in the presence of primary ones, emphasizing molecular recognition events of the catalyst (Yoshida et al., 2012).
Synthesis of Nitric Oxide Synthase Inhibitors
- S-2-amino-5-azolylpentanoic Acids : Ulhaq et al. (1998) utilized S-2-Amino-5-(2-aminoimidazol-1-yl)pentanoic acid and S-2-amino-5-(2-nitroimidazol-1-yl)pentanoic acid as lead compounds in designing 2-amino-5-azolylpentanoic acids. These compounds were more potent inhibitors of nitric oxide synthases, showcasing the importance of this chemical structure in medical research (Ulhaq et al., 1998).
Extraction and Separation Studies
- Selective Extraction of Iron(III) with 4-Methylpentan-2-ol : Gawali and Shinde (1974) used 4-methylpentan-2-ol for the quantitative extraction of iron(III) from hydrochloric acid solutions, emphasizing its application in analytical chemistry (Gawali & Shinde, 1974).
Aroma Compound Research
- 3-Mercapto-2-methylpentan-1-ol in Onions : Widder et al. (2000) identified and synthesized 3-mercapto-2-methylpentan-1-ol in raw onions, providing insights into the chemistry of natural aroma compounds. They suggested a formation pathway for this compound, contributing to the understanding of flavor chemistry (Widder et al., 2000).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2S)-2-aminopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-2-3-5(6)4-7/h5,7H,2-4,6H2,1H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULAXUFGARZZKTK-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426235 | |
| Record name | L-Norvalinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22724-81-8 | |
| Record name | L-Norvalinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(+)-2-Amino-1-pentanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![{[(Benzylamino)carbonyl]amino}acetic acid](/img/structure/B1277104.png)


